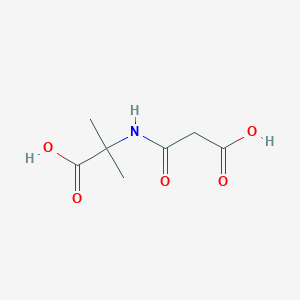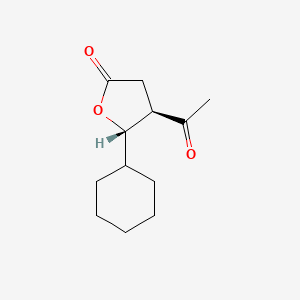
(4R,5S)-4-Acetyl-5-cyclohexyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-4-Acetyl-5-cyclohexyloxolan-2-one is a chiral compound with a unique structure that includes a cyclohexyl group and an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-Acetyl-5-cyclohexyloxolan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of cyclohexanone with an appropriate acetylating agent in the presence of a chiral catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with high purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4-Acetyl-5-cyclohexyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4R,5S)-4-Acetyl-5-cyclohexyloxolan-2-one is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and chiral catalysis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity.
Medicine
In medicine, this compound has potential applications as a precursor for drug development. Its unique structure can be modified to create new pharmaceuticals with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its chiral properties make it useful for creating enantiomerically pure products.
Mechanism of Action
The mechanism of action of (4R,5S)-4-Acetyl-5-cyclohexyloxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4,5-Diethyloctane: Another chiral compound with a different functional group arrangement.
(4R,5S)-5-Acetylamino-4-diethylcarbamoyl-5,6-dihydro-4H-pyran-2-carboxylic acid: A compound with similar stereochemistry but different functional groups.
Uniqueness
(4R,5S)-4-Acetyl-5-cyclohexyloxolan-2-one is unique due to its specific combination of a cyclohexyl group and an oxolanone ring. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
91478-36-3 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(4R,5S)-4-acetyl-5-cyclohexyloxolan-2-one |
InChI |
InChI=1S/C12H18O3/c1-8(13)10-7-11(14)15-12(10)9-5-3-2-4-6-9/h9-10,12H,2-7H2,1H3/t10-,12-/m0/s1 |
InChI Key |
SZWFUHVNQGJHSI-JQWIXIFHSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CC(=O)O[C@H]1C2CCCCC2 |
Canonical SMILES |
CC(=O)C1CC(=O)OC1C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14367890.png)
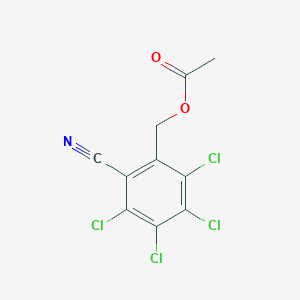
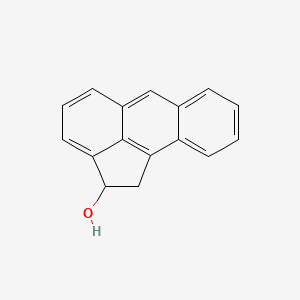

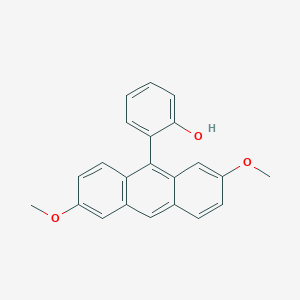
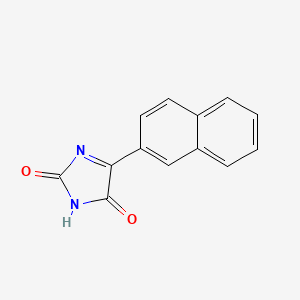
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14367934.png)
![Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14367935.png)
![2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14367941.png)
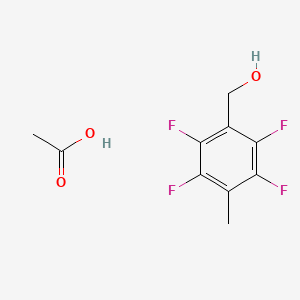
![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)

